molecular formula C16H17N3O7S2 B2706089 (Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 887211-01-0

(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2706089
CAS No.: 887211-01-0
M. Wt: 427.45
InChI Key: AGWOBFCXXHFDQW-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C16H17N3O7S2 and its molecular weight is 427.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities, especially in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The initial steps often include the formation of the benzothiazole core followed by the introduction of sulfonamide and dioxin moieties. Research has demonstrated that compounds with similar structures exhibit significant enzyme inhibitory potential, particularly against cancer cell lines and inflammatory pathways .

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Enzyme Inhibition : Studies have shown that related compounds can inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX). For instance, IC50 values for COX enzymes have been reported in the range of 130 to 314 µg/mL for similar sulfonamide derivatives .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties using various cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). In vitro assays demonstrate significant cytotoxic effects, with selectivity towards cancerous cells over normal fibroblast cells .

Research Findings

Recent studies have focused on the pharmacological profiles of compounds related to this compound. Key findings include:

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionCOX inhibition (IC50: 130 - 314 µg/mL)
Anticancer ActivitySignificant cytotoxicity in A549, MCF-7
Anti-inflammatory EffectsReduction in edema in carrageenan model

Case Studies

  • Anticancer Efficacy : A study investigated the effects of similar sulfonamide derivatives on human breast adenocarcinoma cells. The results indicated a dose-dependent reduction in cell viability with noticeable selectivity towards malignant cells .
  • Inflammation Model : In a carrageenan-induced paw edema model, compounds structurally related to this compound demonstrated significant anti-inflammatory effects at various dosages. The highest tested dosage resulted in a reduction of edema by approximately 40% .

Properties

IUPAC Name

ethyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O7S2/c1-2-25-14(20)8-19-11-4-3-10(28(17,22)23)7-13(11)27-16(19)18-15(21)12-9-24-5-6-26-12/h3-4,7,9H,2,5-6,8H2,1H3,(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWOBFCXXHFDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.